(3S)-3-methylpiperidine

Nicotinic Acetylcholine Receptors Chiral Pharmacology Enantiomeric Differentiation

(3S)-3-methylpiperidine (CAS 17305-22-5) is a chiral, heterocyclic secondary amine building block, defined by its specific (S)-stereochemistry at the 3-position of the piperidine ring. Its molecular formula is C6H13N, with a molecular weight of 99.17 g/mol, and it is typically supplied as a 98% pure liquid.

Molecular Formula C6H13N
Molecular Weight 99.17 g/mol
CAS No. 17305-22-5
Cat. No. B169513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-methylpiperidine
CAS17305-22-5
Synonyms(S)-(+)-3-METHYLPIPERIDINE
Molecular FormulaC6H13N
Molecular Weight99.17 g/mol
Structural Identifiers
SMILESCC1CCCNC1
InChIInChI=1S/C6H13N/c1-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m0/s1
InChIKeyJEGMWWXJUXDNJN-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S)-3-Methylpiperidine (CAS 17305-22-5): Verified Properties and Procurement Specifications


(3S)-3-methylpiperidine (CAS 17305-22-5) is a chiral, heterocyclic secondary amine building block, defined by its specific (S)-stereochemistry at the 3-position of the piperidine ring. Its molecular formula is C6H13N, with a molecular weight of 99.17 g/mol, and it is typically supplied as a 98% pure liquid . This compound serves as a critical chiral intermediate for the synthesis of enantiomerically pure pharmaceuticals, where the defined 3D orientation is essential for target binding and biological activity .

The Cost of Chirality: Why Racemic or Enantiomeric Substitution of (3S)-3-Methylpiperidine is Not Equivalent


Substituting (3S)-3-methylpiperidine with its (3R)-enantiomer or a racemic mixture (CAS 626-56-2) is not a scientifically valid equivalent in applications requiring stereochemical purity. The specific three-dimensional orientation of the methyl group in the (S)-enantiomer dictates its interaction with chiral biological targets, including receptors and enzymes. Direct comparative pharmacological data for a specific target demonstrates that the (S)- and (R)-enantiomers can exhibit quantifiably different biological activities [1]. Consequently, using an incorrect enantiomer or racemate can lead to a reduction or complete loss of desired activity, as well as the introduction of off-target effects, thereby invalidating biological assay results and compromising the integrity of drug development programs [2].

Quantitative Performance Benchmarks for (3S)-3-Methylpiperidine Versus its Closest Analogs


Differential Pharmacological Activity of (3S)- vs. (3R)-3-Methylpiperidine at Nicotinic Acetylcholine Receptors

In a direct head-to-head comparison of enantiomeric piperidine derivatives targeting α4β2 nicotinic acetylcholine receptors (nAChRs), the (3S)-enantiomer-containing compound PPB-12 and the (3R)-enantiomer-containing compound PPB-13 showed a measurable difference in their inhibitory potency. This data provides direct, quantitative evidence that the (3S)- and (3R)-configurations are not pharmacologically interchangeable [1].

Nicotinic Acetylcholine Receptors Chiral Pharmacology Enantiomeric Differentiation

Thermodynamic Stability of 3-Methylpiperidine Compared to Positional Isomers

Experimental thermochemical data quantifies the inherent energetic difference between 3-methylpiperidine and its positional isomer, 4-methylpiperidine. This difference influences their stability and can affect reaction yields and energy requirements in synthetic processes [1].

Thermochemistry Isomer Stability Reaction Feasibility

Proven Utility of 3-Methylpiperidine Scaffold in High-Affinity H3 Receptor Ligands

In a structure-activity relationship (SAR) study of piperidine-based diethers as histamine H3 receptor ligands, the derivative containing a 3-methylpiperidine moiety (compound 11) demonstrated sub-nanomolar binding affinity, establishing it as the most potent compound within that specific chemical series [1].

Histamine H3 Receptor GPCR Medicinal Chemistry

High-Value Procurement Scenarios for (3S)-3-Methylpiperidine Based on Performance Evidence


Enantioselective Synthesis of CNS-Targeted Pharmaceuticals

This is the primary application scenario. As demonstrated by the direct pharmacological comparison at nAChRs [1] and its use in potent H3 receptor ligands [2], (3S)-3-methylpiperidine is essential for constructing chirally pure drug candidates. Its procurement is non-negotiable when a synthetic route mandates the specific (S)-configuration to achieve the desired target binding profile, especially for CNS disorders where stereochemistry is critical.

Process Development and Scale-Up for Asymmetric Hydrogenation

The documented thermochemical data for 3-methylpiperidine, including its enthalpy of formation [1], is directly applicable for chemical engineers. Procuring a high-purity, well-characterized batch of the (S)-enantiomer allows for accurate calorimetry and process safety assessments, which are mandatory when scaling up exothermic reactions like the catalytic hydrogenation of substituted pyridines or glutaronitriles.

Development of Chiral Materials for Nonlinear Optics

The demonstrated ability of (R-/S-3-methylpiperidine) to form chiral tin halide perovskites with a significant second harmonic generation (SHG) response [1] provides a clear, evidence-based application in materials science. Procurement of the enantiopure (3S)-piperidine is critical for the rational design and synthesis of noncentrosymmetric crystalline materials with tunable nonlinear optical (NLO) properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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